4-chloro-6-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidine
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Overview
Description
4-chloro-6-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidine is a heterocyclic compound that contains both pyrimidine and triazole rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agrochemistry, and materials science. The presence of both chloro and nitro groups in its structure makes it a versatile intermediate for the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with 3-nitro-1H-1,2,4-triazole. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often require heating to facilitate the substitution of the chloro group by the triazole moiety .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-6-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by various nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in solvents like DMF or DMSO.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.
Reduction: Formation of 4-chloro-6-(3-amino-1H-1,2,4-triazol-1-yl)pyrimidine.
Oxidation: Formation of various oxidized pyrimidine derivatives.
Scientific Research Applications
4-chloro-6-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate for the synthesis of potential drug candidates with antimicrobial, anticancer, and anti-inflammatory properties.
Agrochemistry: The compound is used in the development of agrochemicals such as herbicides and fungicides.
Materials Science: It is utilized in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-chloro-6-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidine involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The chloro group can participate in covalent bonding with nucleophilic sites in biological molecules, enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-6-(3-amino-1H-1,2,4-triazol-1-yl)pyrimidine
- 4-chloro-6-(3-methyl-1H-1,2,4-triazol-1-yl)pyrimidine
- 4-chloro-6-(3-phenyl-1H-1,2,4-triazol-1-yl)pyrimidine
Uniqueness
4-chloro-6-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidine is unique due to the presence of both chloro and nitro groups, which confer distinct reactivity and biological activity. The nitro group enhances its potential as a prodrug that can be activated under specific conditions, while the chloro group allows for further functionalization .
Properties
Molecular Formula |
C6H3ClN6O2 |
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Molecular Weight |
226.58 g/mol |
IUPAC Name |
4-chloro-6-(3-nitro-1,2,4-triazol-1-yl)pyrimidine |
InChI |
InChI=1S/C6H3ClN6O2/c7-4-1-5(9-2-8-4)12-3-10-6(11-12)13(14)15/h1-3H |
InChI Key |
RIHSZRXKLOKQNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CN=C1Cl)N2C=NC(=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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